P(1),P(4)-bis(5/'-adenosyl)-1,4-dithiotetraphosphate P(1),P(4)-bis(5/'-adenosyl)-1,4-dithiotetraphosphate
Brand Name: Vulcanchem
CAS No.: 113270-27-2
VCID: VC0218878
InChI: InChI=1S/C20H28N10O17P4S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-50(39,52)46-48(35,36)45-49(37,38)47-51(40,53)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,52)(H,40,53)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,50?,51?/m1/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Molecular Formula: C20H28N10O17P4S2
Molecular Weight: 868.5 g/mol

P(1),P(4)-bis(5/'-adenosyl)-1,4-dithiotetraphosphate

CAS No.: 113270-27-2

Main Products

VCID: VC0218878

Molecular Formula: C20H28N10O17P4S2

Molecular Weight: 868.5 g/mol

P(1),P(4)-bis(5/'-adenosyl)-1,4-dithiotetraphosphate - 113270-27-2

CAS No. 113270-27-2
Product Name P(1),P(4)-bis(5/'-adenosyl)-1,4-dithiotetraphosphate
Molecular Formula C20H28N10O17P4S2
Molecular Weight 868.5 g/mol
IUPAC Name [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-hydroxyphosphoryl] hydrogen phosphate
Standard InChI InChI=1S/C20H28N10O17P4S2/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-50(39,52)46-48(35,36)45-49(37,38)47-51(40,53)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,52)(H,40,53)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-,50?,51?/m1/s1
Standard InChIKey JIZRAGCAYQMDIX-BTSZXFKFSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)OP(=S)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)(O)OP(=O)(O)OP(=O)(O)OP(=S)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N
Synonyms BADTTP
P(1),P(4)-bis(5'-adenosyl)-1,4-dithiotetraphosphate
P(1),P(4)-bis(5'-adenosyl)-1,4-dithiotetraphosphate, (R-(R*,R*))-isomer
P(1),P(4)-bis(5'-adenosyl)-1,4-dithiotetraphosphate, (S-(R*,R*))-isome
PubChem Compound 195002
Last Modified Nov 11 2021
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